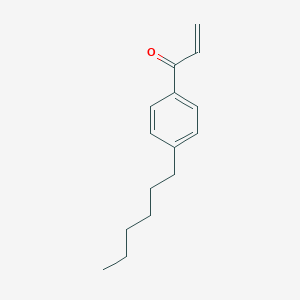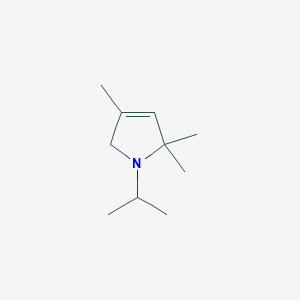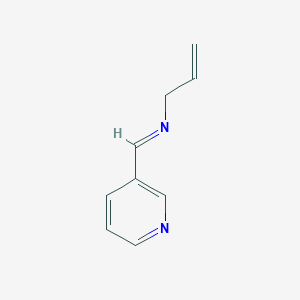
N-Allyl(3-pyridyl)methaneimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl(3-pyridyl)methaneimine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a nitrogen-containing heterocyclic compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-Allyl(3-pyridyl)methaneimine is not yet fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes and proteins in bacterial, fungal, and cancer cells. It has also been suggested that the compound interferes with the DNA synthesis and replication process, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. The compound has also been shown to inhibit the growth of biofilm in bacteria, which is a protective layer that bacteria use to evade the immune system and antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Allyl(3-pyridyl)methaneimine in lab experiments include its low toxicity and high potency against bacteria, fungi, and cancer cells. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on N-Allyl(3-pyridyl)methaneimine. One area of research could be to investigate the compound's potential as a drug candidate for the treatment of bacterial and fungal infections. Another area of research could be to explore the compound's mechanism of action in cancer cells and to investigate its potential as a cancer therapy. Furthermore, future research could focus on improving the compound's solubility in water to enhance its bioavailability.
Conclusion:
In conclusion, this compound is a compound that has shown promising results in various scientific research applications. Its potential as an antibacterial, antifungal, and anticancer agent has been demonstrated in vitro. The compound's mechanism of action is not yet fully understood, but it has been suggested to act by inhibiting the activity of enzymes and proteins in bacterial, fungal, and cancer cells. Future research on this compound could lead to the development of new drugs for the treatment of bacterial and fungal infections and cancer.
Synthesemethoden
N-Allyl(3-pyridyl)methaneimine can be synthesized using different methods, including the condensation reaction of 3-pyridinecarboxaldehyde and allylamine. The synthesis of this compound has been reported in the literature using different solvents, such as ethanol, methanol, and water. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-Allyl(3-pyridyl)methaneimine has been extensively studied for its potential applications in various fields. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. The compound has been tested against different strains of bacteria and fungi and has shown promising results. It has also been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-prop-2-enyl-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6-8H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYSSGBNZJDHFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

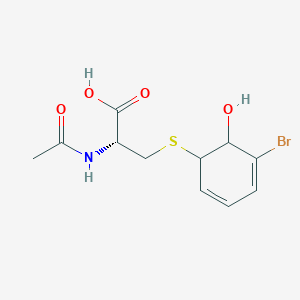


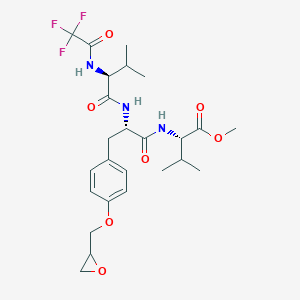

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)

